Roxadustat is classified under the Anatomical Therapeutic Chemical classification system with the code B03XA05. It is recognized as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which distinguishes it from other treatments for anemia. The drug has been evaluated in various clinical trials, demonstrating its efficacy in increasing hemoglobin levels in patients with chronic kidney disease, both on and off dialysis.
The synthesis of Roxadustat involves several key steps that utilize organic chemistry techniques. One notable method includes a carbonylation reaction starting from 2-hydroxy-5-fluoroacetophenone, which reacts with trifluoromethylsulfonic acid anhydride in the presence of a palladium catalyst. This process leads to the formation of an intermediate compound that is subsequently treated with sodium borohydride in methanol to yield Roxadustat.
Another synthesis route involves the transformation of L-tyrosine through a series of reactions including esterification, etherification, cyclization, dehydrogenation, oxidative rearrangement, and acylation. This multi-step synthesis is designed to achieve high purity and yield of Roxadustat, often exceeding 98% without further purification steps .
Roxadustat's molecular formula is C_18H_17F_3N_2O_4S, and its structure features a complex arrangement including a substituted isoquinoline core. The compound exhibits several functional groups that contribute to its biological activity.
The detailed molecular structure can be represented as follows:
The primary chemical reactions involved in the synthesis of Roxadustat include:
These reactions are critical for achieving the final compound with optimal pharmacological activity.
Roxadustat operates by inhibiting prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factor 1-alpha. By preventing this degradation, Roxadustat stabilizes hypoxia-inducible factor 1-alpha levels in cells, leading to increased transcription of erythropoietin and subsequent stimulation of red blood cell production.
Key pharmacodynamic parameters include:
Roxadustat possesses several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms for clinical use .
Roxadustat's primary application is in treating anemia associated with chronic kidney disease. Its unique mechanism allows it to be effective in patients who may not respond adequately to traditional therapies. Additionally, ongoing research explores potential applications in other forms of anemia and conditions related to hypoxia.
Recent studies have also investigated Roxadustat's role as a potential doping agent in sports due to its ability to enhance erythropoiesis artificially, raising ethical considerations about its use outside therapeutic contexts .
Roxadustat (FG-4592) functions as a pan-inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain enzymes (Prolyl Hydroxylase Domain 1, Prolyl Hydroxylase Domain 2, Prolyl Hydroxylase Domain 3), competitive antagonists of the 2-oxoglutarate co-substrate binding site. Structural analyses reveal conserved catalytic cores across isoforms but divergent substrate-binding regions and N/C-terminal domains that influence inhibitor affinity. Roxadustat exhibits half-maximal inhibitory concentration values in the nanomolar range for all three isoforms, with the highest potency against Prolyl Hydroxylase Domain 2—the primary oxygen sensor regulating Hypoxia-Inducible Factor 1α stability under normoxia. This isoform preference arises from Roxadustat’s optimized steric complementarity with Prolyl Hydroxylase Domain 2’s hydrophobic subpocket, accommodating its chloro-isoquinoline group. Notably, Prolyl Hydroxylase Domain 2 knockdown in vivo profoundly amplifies erythropoietin transcription, whereas Prolyl Hydroxylase Domain 1 or Prolyl Hydroxylase Domain 3 deletion shows milder effects, underscoring Prolyl Hydroxylase Domain 2’s dominance in hypoxia sensing [2] [3].
Table 1: Comparative Kinetic Parameters of Roxadustat Binding to Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Isoforms
| Isoform | Michaelis Constant (O₂) (µM) | Roxadustat Half-Maximal Inhibitory Concentration (nM) | Primary Hypoxia-Inducible Factor Target |
|---|---|---|---|
| Prolyl Hydroxylase Domain 1 | 90 ± 11 | 125 ± 15 | Hypoxia-Inducible Factor 2α |
| Prolyl Hydroxylase Domain 2 | 230 ± 25 | 40 ± 6 | Hypoxia-Inducible Factor 1α |
| Prolyl Hydroxylase Domain 3 | 60 ± 8 | 180 ± 22 | Hypoxia-Inducible Factor 1α/2α |
Roxadustat’s binding to the catalytic site of Prolyl Hydroxylase Domain enzymes prevents hydroxylation of conserved proline residues (Pro402/Pro564 in Hypoxia-Inducible Factor 1α; Pro405/Pro531 in Hypoxia-Inducible Factor 2α) within the Hypoxia-Inducible Factor α oxygen-dependent degradation domain. Molecular modeling using the Prolyl Hydroxylase Domain 2:FG-2216 co-crystal structure (Protein Data Bank: 2G19) as a template demonstrates that Roxadustat’s picolinoylglycine scaffold chelates the active-site ferrous iron via its pyridyl nitrogen and adjacent carbonyl oxygen. This displaces 2-oxoglutarate while maintaining octahedral coordination geometry around iron. The isoquinoline moiety occupies a hydrophobic cleft formed by Prolyl Hydroxylase Domain 2 residues Tyr303, His374, and Trp389, with chloro-substitution enhancing van der Waals contacts. Hydrogen bonding between Roxadustat’s glycine carbonyl and Arg383 further stabilizes the complex. This binding mode sterically occludes Hypoxia-Inducible Factor α substrate docking, preventing prolyl hydroxylation and subsequent von Hippel-Lindau protein-mediated ubiquitination [2] [8].
Table 2: Key Molecular Interactions in the Roxadustat:Prolyl Hydroxylase Domain 2 Complex
| Roxadustat Functional Group | Prolyl Hydroxylase Domain 2 Residue | Interaction Type | Bond Distance (Å) |
|---|---|---|---|
| Pyridyl Nitrogen | Fe²⁺ | Coordination | 2.1 |
| Glycine Carbonyl | Arg383 (guanidinium) | Hydrogen Bond | 2.8 |
| Isoquinoline Ring | Tyr303 (phenyl) | π-Stacking | 3.5 |
| Chloro Substituent | Trp389 (indole) | Van der Waals | 3.7 |
Stabilized Hypoxia-Inducible Factor α subunits dimerize with Hypoxia-Inducible Factor β and bind to hypoxia-responsive elements in target gene promoters, recruiting transcriptional co-activators. Roxadustat induces broad transcriptional reprogramming beyond erythropoietin:
Table 3: Hypoxia-Inducible Factor Target Genes Modulated by Roxadustat and Functional Consequences
| Target Gene | Hypoxia-Inducible Factor Isoform | Biological Function | Observed Effect |
|---|---|---|---|
| Erythropoietin | Hypoxia-Inducible Factor 2α | Erythropoiesis stimulation | Hemoglobin elevation |
| Transferrin receptor 1 | Hypoxia-Inducible Factor 1α | Iron uptake | Enhanced iron availability |
| Furin | Hypoxia-Inducible Factor 1α | Protease activation | Fibroblast growth factor 23 cleavage → fibrosis suppression |
| Vascular endothelial growth factor | Hypoxia-Inducible Factor 1α | Angiogenesis | Improved tissue perfusion |
| Glucose transporter protein 1 | Hypoxia-Inducible Factor 1α | Glucose transport | Metabolic adaptation to hypoxia |
Roxadustat’s pleiotropic effects stem from its capacity to synchronously activate multiple hypoxia-responsive element-driven pathways, creating a coordinated physiological response that extends well beyond erythropoiesis stimulation.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2